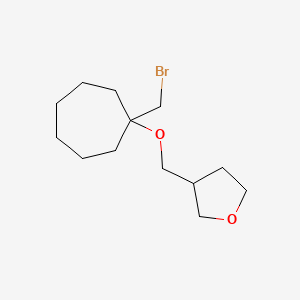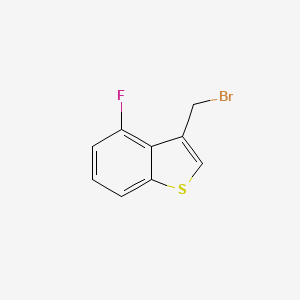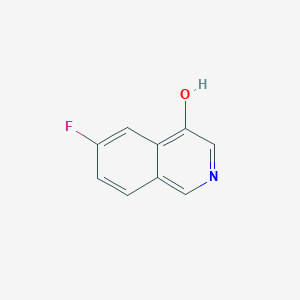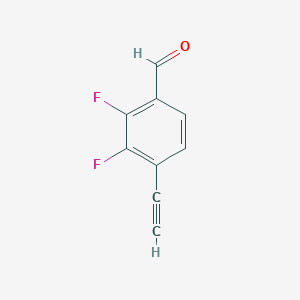
4-Ethynyl-2,3-difluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-2,3-difluorobenzaldehyde is an organic compound with the molecular formula C9H4F2O It is a derivative of benzaldehyde, where the benzene ring is substituted with ethynyl and difluoro groups
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-Ethynyl-2,3-difluorobenzaldehyde typically involves the introduction of ethynyl and difluoro groups onto a benzaldehyde core. One common method involves the use of Grignard reagents. For instance, 3,4-difluorobromobenzene can undergo a Grignard exchange reaction with a suitable Grignard reagent in the presence of tetrahydrofuran to form the intermediate product. This intermediate can then be further reacted to introduce the ethynyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
4-Ethynyl-2,3-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl and difluoro groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound would yield 4-Ethynyl-2,3-difluorobenzoic acid, while reduction would yield 4-Ethynyl-2,3-difluorobenzyl alcohol .
科学研究应用
4-Ethynyl-2,3-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-Ethynyl-2,3-difluorobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the ethynyl and difluoro groups can participate in various non-covalent interactions. These interactions can affect the activity of enzymes and other proteins, leading to the compound’s biological effects .
相似化合物的比较
Similar Compounds
- 4-[(2-Chloro-3-pyridinyl)ethynyl]-2,5-difluorobenzaldehyde
- 4-Ethyl-2,3-difluorobenzaldehyde
- 2,3-Difluorobenzaldehyde
Uniqueness
4-Ethynyl-2,3-difluorobenzaldehyde is unique due to the presence of both ethynyl and difluoro groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications .
属性
分子式 |
C9H4F2O |
|---|---|
分子量 |
166.12 g/mol |
IUPAC 名称 |
4-ethynyl-2,3-difluorobenzaldehyde |
InChI |
InChI=1S/C9H4F2O/c1-2-6-3-4-7(5-12)9(11)8(6)10/h1,3-5H |
InChI 键 |
CEALTRHOIQSLOY-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(C(=C(C=C1)C=O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid](/img/structure/B15303452.png)
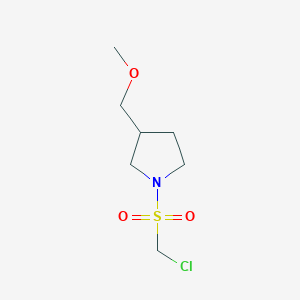
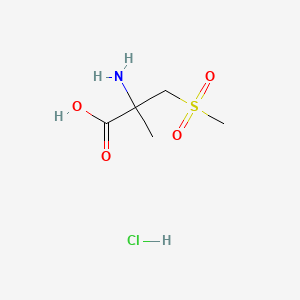
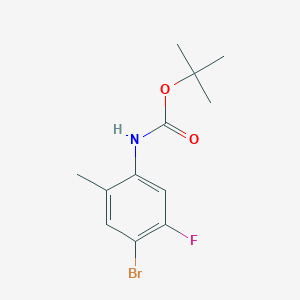
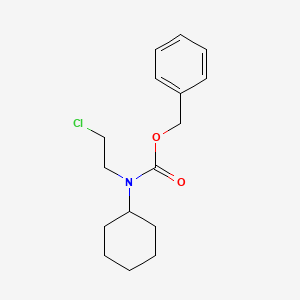
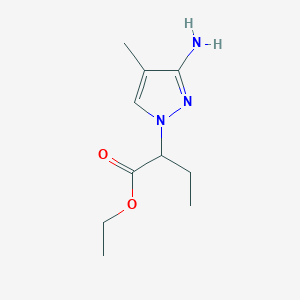
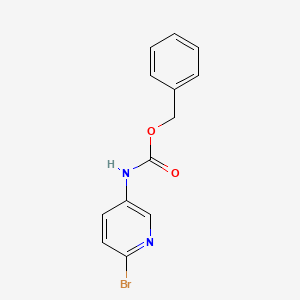
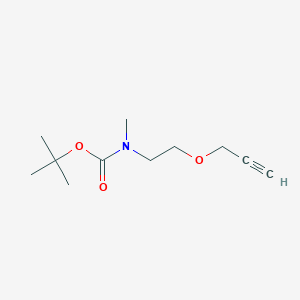
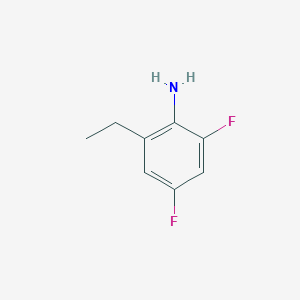
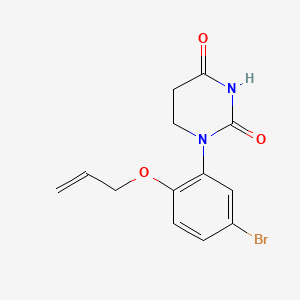
![Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15303503.png)
